N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)

DNPH1/Rcl inhibition isothermal titration calorimetry nucleotide catabolism

N-Cyclopentyladenosine 5′-(dihydrogen phosphate), also designated 6-cyclopentyl-AMP or PDB ligand code 6C6, is the 5′-monophosphate nucleotide derivative of the canonical adenosine A₁ receptor agonist N⁶-cyclopentyladenosine (CPA). Unlike the parent nucleoside CPA—which exhibits potent A₁ receptor binding (Ki = 2.3 nM for human A₁) but limited aqueous solubility (0.67 mg/mL) and negligible activity toward nucleotide-specific enzymes—the 5′-phosphate form is a recognized ligand of the mammalian deoxynucleoside 5′-monophosphate N-glycosidase DNPH1 (Rcl), a nucleotide-catabolizing oncoprotein.

Molecular Formula C15H22N5O7P
Molecular Weight 415.34 g/mol
CAS No. 117778-38-8
Cat. No. B1455530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)
CAS117778-38-8
Molecular FormulaC15H22N5O7P
Molecular Weight415.34 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)O)O)O
InChIInChI=1S/C15H22N5O7P/c21-11-9(5-26-28(23,24)25)27-15(12(11)22)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-22H,1-5H2,(H,16,17,19)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1
InChIKeyZLXWBMMFOMQXRH-SDBHATRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyladenosine 5′-(Dihydrogen Phosphate) (CAS 117778-38-8): Nucleotide-Class Adenosine A1 Ligand for Enzymology and Structural Biology


N-Cyclopentyladenosine 5′-(dihydrogen phosphate), also designated 6-cyclopentyl-AMP or PDB ligand code 6C6, is the 5′-monophosphate nucleotide derivative of the canonical adenosine A₁ receptor agonist N⁶-cyclopentyladenosine (CPA) . Unlike the parent nucleoside CPA—which exhibits potent A₁ receptor binding (Ki = 2.3 nM for human A₁) but limited aqueous solubility (0.67 mg/mL) and negligible activity toward nucleotide-specific enzymes—the 5′-phosphate form is a recognized ligand of the mammalian deoxynucleoside 5′-monophosphate N-glycosidase DNPH1 (Rcl), a nucleotide-catabolizing oncoprotein [1]. This phosphomonoester (MW 415.34 g/mol, formula C₁₅H₂₂N₅O₇P) occupies a distinct functional niche: it is the validated intracellular metabolite responsible for the cytotoxicity of N⁶-cycloalkylated adenosine prodrugs, and it has been co-crystallized with DNPH1 at high resolution, providing a structural platform for anticancer drug design [2].

Why N-Cyclopentyladenosine 5′-(Dihydrogen Phosphate) Cannot Be Replaced by the Parent Nucleoside CPA or Simple 5′-AMP


The 5′-phosphate moiety fundamentally redirects the biological activity of this compound away from adenosine A₁ receptor agonism and toward nucleotide-specific enzymatic targets. The parent nucleoside CPA (CAS 41552-82-3) is a potent, selective A₁ agonist (Ki = 2.3 nM) but lacks the 5′-phosphate required for recognition by DNPH1/Rcl, RNA polymerases, or adenosine kinase-mediated metabolic trapping . Conversely, endogenous adenosine 5′-monophosphate (5′-AMP, CAS 18422-05-4) can engage nucleotide-binding proteins but lacks the N⁶-cyclopentyl substitution that confers nanomolar affinity for DNPH1 and drives intracellular accumulation. Direct experimental evidence demonstrates that N⁶-cycloalkylated nucleosides require intracellular phosphorylation to their 5′-monophosphates to exert cytotoxicity; the phosphate form is therefore the effector species, not merely a prodrug intermediate [1]. Substituting any in-class adenosine A₁ agonist (CPA, CCPA, CHA, R-PIA) for this compound in experiments targeting DNPH1, nucleotide metabolism, or RNA capping will produce negative results because these nucleosides lack the obligate 5′-phosphate recognition element [2].

Quantitative Differentiation Evidence for N-Cyclopentyladenosine 5′-(Dihydrogen Phosphate) Against the Closest Analogs


DNPH1 Binding Affinity: 4.3-Fold Tighter Rat DNPH1 Binding Than N⁶-Isopentenyl-AMP and Unique Favorable Entropic Signature

In isothermal titration calorimetry (ITC) assays at 298 K, N⁶-cyclopentyladenosine 5′-monophosphate (compound 7) bound rat DNPH1 with a dissociation constant Kd = 0.6 ± 0.1 µM, representing a 4.3-fold higher affinity than N⁶-isopentenyladenosine 5′-monophosphate (compound 1, Kd = 2.6 ± 0.1 µM) [1]. Against human DNPH1, the target compound bound with Kd = 1.4 ± 0.4 µM versus 2.1 ± 0.2 µM for the isopentenyl analog, a 1.5-fold improvement [1]. Crucially, only the cyclopentyl-substituted AMP exhibited a favorable entropic contribution to binding (∆S = +6.2 cal·K⁻¹·mol⁻¹ for human DNPH1), contrasting with the unfavorable entropy observed for all other N⁶-substituted AMPs tested, including N⁶-benzyl-AMP (compound 6, Kd = 0.7 µM human) and kinetin riboside 5′-monophosphate (compound 5, Kd = 1.4 µM human), both of which relied entirely on enthalpic driving forces [1]. This entropic signature suggests reduced conformational penalty upon binding and may correlate with improved target residence time.

DNPH1/Rcl inhibition isothermal titration calorimetry nucleotide catabolism anticancer target engagement

Intracellular Metabolic Trapping: The 5′-Monophosphate Is the Effector Species for Cytotoxicity of N⁶-Cyclopentyladenosine Prodrugs

HPLC analysis of cell lysates and growth medium from mouse hepatoma cells treated with N⁶-cyclopentyladenosine (the parent nucleoside) detected the corresponding 5′-monophosphate as the primary intracellular metabolite, while both the nucleoside and its monophosphate were found in the extracellular medium [1]. The parent nucleoside CPA (CAS 41552-82-3) itself is not the cytotoxic agent; rather, intracellular phosphorylation by adenosine kinase to yield N⁶-cyclopentyladenosine 5′-monophosphate is required for growth-inhibitory activity, as demonstrated across a homologous series of N⁶-cyclopropyl-, N⁶-cyclobutyl-, and N⁶-cyclopentyladenosines [1]. In a companion cytotoxicity study, the N⁶-cyclopentyladenosine nucleoside exhibited concentration-dependent inhibition of hepatoma cell proliferation, and this activity was abolished when phosphorylation was blocked, confirming that the 5′-monophosphate is the obligatory active species [2].

prodrug metabolism intracellular phosphorylation adenosine kinase cancer cell cytotoxicity HPLC metabolite profiling

High-Resolution Crystal Structure with DNPH1/Rcl: Validated Binding Pose at 1.96 Å Resolution Unavailable for the Parent Nucleoside

N-Cyclopentyladenosine 5′-(dihydrogen phosphate) (PDB ligand 6C6) has been co-crystallized with rat DNPH1 (Rcl) and the structure solved at 1.96 Å resolution (PDB ID: 4FYI), revealing well-defined electron density for the entire ligand including the cyclopentyl ring and phosphate group [1]. A second structure with the human ortholog DNPH1 is available at comparable resolution (PDB ID: 4KXL) [2]. These structures unambiguously map the hydrogen-bond network between the 5′-phosphate and active-site residues (Arg44, Arg55, His60, Glu82), interactions that are sterically and electrostatically impossible for the parent nucleoside CPA, which lacks the phosphate moiety entirely [1]. The cyclopentyl substituent occupies a hydrophobic sub-pocket formed by Phe41, Val57, and Ile89, rationalizing the favorable entropic contribution measured by ITC [1]. By contrast, no crystal structure of any non-phosphorylated N⁶-cyclopentyladenosine analog bound to DNPH1 has been reported, confirming the absolute requirement of the 5′-phosphate for productive enzyme engagement.

X-ray crystallography DNPH1 structure-based drug design PDB 4FYI protein-ligand complex

Physicochemical Differentiation: Ionizable Phosphate Confers pH-Dependent Solubility and Negative LogD at Physiological pH, Distinct from Lipophilic CPA Nucleoside

The 5′-phosphate group dramatically alters the physicochemical profile relative to the parent nucleoside. N-Cyclopentyladenosine 5′-(dihydrogen phosphate) has a predicted LogD (pH 7.4) of −4.25, indicating strong hydrophilicity and ionization at physiological pH, whereas the parent nucleoside CPA has a measured logP of 1.21 ± 0.1 (neutral species, limited water solubility of 0.67 mg/mL or ~2 mM) [1]. The phosphate form exhibits an aqueous solubility of approximately 0.25 g/L (~0.6 mM) for the free acid, but solubility increases substantially upon salt formation (e.g., sodium salt) due to the ionizable phosphate group (predicted pKa₂ ~6.4) . The ACD/LogD values of −3.27 (pH 5.5) and −4.25 (pH 7.4) confirm that the compound exists predominantly as a dianionic species under assay conditions, which has direct implications for membrane permeability, requiring active transport (e.g., by nucleoside transporters) rather than passive diffusion . In contrast, CPA relies on passive diffusion and equilibrative nucleoside transporters (ENTs) for cellular uptake, with demonstrated poor blood-brain barrier penetration in situ [2].

physicochemical properties logD solubility formulation ionization drug delivery

DNPH1 Inhibition Correlates with Cancer Cell Growth Arrest: N⁶-Cyclopentyl-AMP Engages the Same Target as Cytotoxic Cytokinin Riboside 5′-Monophosphates

The DNPH1 enzyme is implicated in fueling cancer growth through nucleotide salvage, and its inhibition by N⁶-substituted AMPs has been correlated with antiproliferative activity [1]. N⁶-Cyclopentyladenosine 5′-monophosphate binds rat DNPH1 with Kd = 0.6 µM, placing it among the highest-affinity N⁶-alkyl-AMP ligands characterized, comparable to N⁶-benzyl-AMP (Kd = 0.4 µM) and tighter than the endogenous substrate GMP (Kd ~10 µM) [1]. Critically, the parent nucleoside CPA does not inhibit DNPH1 because the enzyme's catalytic mechanism requires the 5′-phosphate for substrate recognition and transition-state stabilization [2]. The structurally related cytokinin riboside 5′-monophosphates (e.g., N⁶-isopentenyl-AMP, kinetin riboside 5′-monophosphate) also inhibit DNPH1 at low micromolar concentrations that correspond to their cell growth-inhibitory concentrations in leukemia and solid tumor cell lines, establishing a pharmacologically relevant target engagement relationship [1]. The cyclopentyl derivative's unique entropic binding signature may confer differential dissociation kinetics compared to purely enthalpy-driven ligands, a parameter relevant to duration of target inhibition in cellular contexts.

DNPH1 inhibition cancer cell proliferation cytokinin nucleosides nucleotide salvage pathway target engagement

Validated Application Scenarios for N-Cyclopentyladenosine 5′-(Dihydrogen Phosphate) Based on Comparative Evidence


DNPH1/Rcl Enzymology and Inhibitor Screening: Direct Target Engagement Studies

Use as a reference ligand in DNPH1/Rcl binding assays (ITC, SPR, or fluorescence polarization) where the validated Kd values (0.6 µM rat, 1.4 µM human) and unique entropic binding signature provide a benchmark for characterizing novel inhibitors [1]. The availability of two high-resolution co-crystal structures (PDB 4FYI at 1.96 Å, PDB 4KXL) enables structure-activity relationship (SAR) studies and fragment-based drug design against the nucleotide-binding pocket that cannot be performed with the parent nucleoside CPA [2].

Cancer Cell Pharmacology: Circumventing Variable Prodrug Activation

Employ the pre-formed 5′-monophosphate in cytotoxicity and antiproliferative assays to bypass the variable and cell-line-dependent expression of adenosine kinase required for phosphorylation of the parent nucleoside CPA [3]. This ensures that observed biological effects are attributable to the active metabolite concentration rather than to differences in prodrug activation efficiency, enabling more reproducible cross-cell-line comparisons.

Nucleotide Metabolism and RNA Incorporation Studies

Utilize as a modified nucleotide substrate for RNA polymerases in studies of non-canonical RNA capping, transcriptional initiation, or nucleotide analog incorporation, exploiting the 5′-phosphate as the obligate recognition element for polymerase active sites . The N⁶-cyclopentyl modification can serve as an affinity tag or structural probe to investigate RNA processing, localization, and stability, applications inaccessible to the non-phosphorylated parent nucleoside.

Reference Standard for HPLC Metabolite Profiling of N⁶-Cycloalkylated Nucleoside Prodrugs

Deploy as an authenticated analytical reference standard for HPLC and LC-MS methods quantifying intracellular phosphorylation of N⁶-cyclopentyladenosine prodrugs, as described by Thedford et al. (1992) [3]. The compound's distinct retention time and UV absorbance profile enable unambiguous identification and quantification of the active metabolite in pharmacokinetic and target-engagement studies.

Quote Request

Request a Quote for N-Cyclopentyladenosine 5'-(Dihydrogen Phosphate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.